

what are the properties of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

Cat. No.: B1424145

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An In-depth Technical Guide to **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile**

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Abstract

This technical guide provides a comprehensive overview of **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile**, a highly functionalized heterocyclic compound. With the CAS Number 886047-45-6, this molecule serves as a pivotal intermediate in the synthesis of complex chemical entities for pharmaceutical and materials science research.[\[1\]](#)[\[2\]](#)[\[3\]](#) This document delineates its chemical and physical properties, proposes a logical synthetic pathway based on established pyridine chemistry, and explores its reactivity, potential applications, and essential safety protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction to a Versatile Heterocyclic Scaffold

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile belongs to the substituted pyridine class of compounds, which are foundational scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules. The unique arrangement of its functional groups—two reactive chlorine atoms, a nitrile moiety, a methoxy group, and a methyl group—offers multiple avenues for chemical modification. This multi-functional nature allows for the systematic exploration of chemical space, making it an attractive starting point for developing libraries of

novel compounds for screening and lead optimization. Its potential application is primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[3][4]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physicochemical properties are critical for its effective use in experimental design. The following tables summarize the key identifiers and computed properties for **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile**.

Table 1: Compound Identification

Identifier	Value	Source
CAS Number	886047-45-6	[1][2]
IUPAC Name	2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile	[1][5]
Molecular Formula	C ₈ H ₆ Cl ₂ N ₂ O	[1][2][5]
Canonical SMILES	COCl1=NC(Cl)=C(C#N)C(C)=C1Cl	[1]
InChI Key	FAJSGZKKDBVZAO-UHFFFAOYSA-N	[1][5]

Table 2: Physicochemical Data

Property	Value	Notes / Source
Molecular Weight	217.05 g/mol	[1] [5]
XLogP3	2.8	Computed by PubChem; indicates moderate lipophilicity. [5]
Hydrogen Bond Donors	0	Computed by Cactvs. [5]
Hydrogen Bond Acceptors	3	Computed by Cactvs. [5]
Purity	Typically ≥95-98%	As supplied by commercial vendors. [1] [3]
Appearance	Solid (form not specified)	Inferred from related compounds.

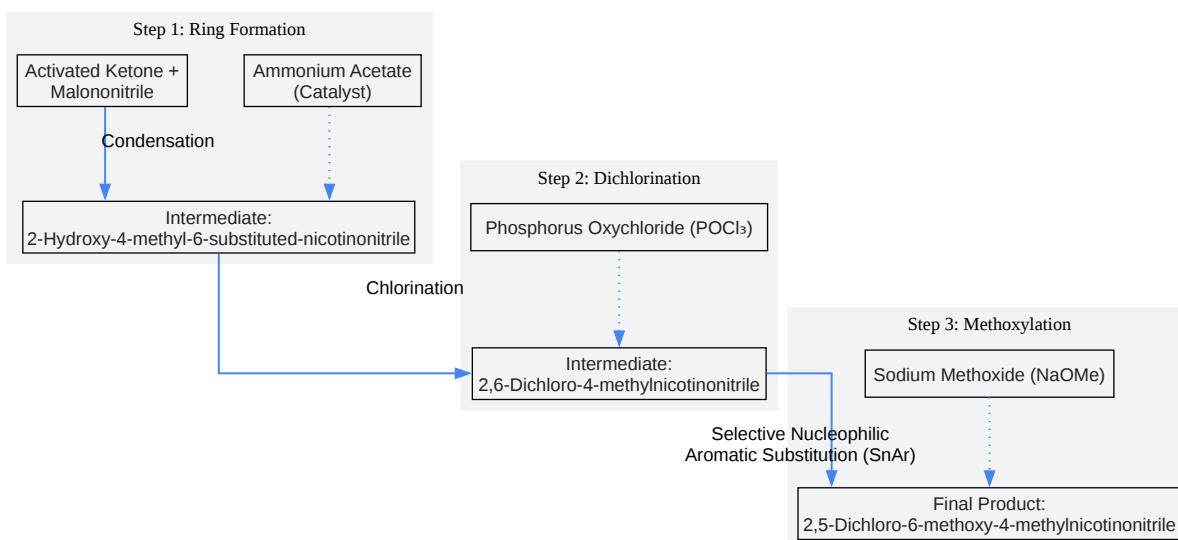
Proposed Synthesis and Purification

While specific literature detailing the synthesis of **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile** is not publicly available, a plausible and efficient synthetic route can be designed based on established methodologies for constructing highly substituted nicotinonitriles. The proposed pathway involves a condensation reaction to form a cyanopyridone intermediate, followed by chlorination.

Synthetic Rationale

The core of the pyridine ring can be constructed via a condensation reaction involving an activated ketone, malononitrile, and an ammonia source, a variation of the Guareschi-Thorpe condensation. The resulting 2-pyridone can then be subjected to chlorination using reagents like phosphorus oxychloride (POCl_3) to install the chloro groups. The methoxy group can be introduced either before or after chlorination, typically via nucleophilic substitution of a chloro group with sodium methoxide.

Proposed Synthetic Workflow

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Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield.

- Step 1: Synthesis of 2-Hydroxy-4-methyl-6-substituted-nicotinonitrile.
 - To a solution of an appropriate β -ketoester or 1,3-diketone in ethanol, add equimolar amounts of malononitrile and a catalytic amount of piperidine or ammonium acetate.

- Reflux the mixture for 4-6 hours, monitoring by TLC.
- Cool the reaction to room temperature and pour into ice-water.
- Acidify with dilute HCl to precipitate the product. Filter, wash with water, and dry to obtain the pyridone intermediate.

- Step 2: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile.
 - Carefully add the dried pyridone intermediate (1 eq.) to an excess of phosphorus oxychloride (POCl_3 , ~5-10 eq.).
 - Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.^[6] The reaction should be performed in a well-ventilated fume hood.
 - After cooling, slowly quench the excess POCl_3 by pouring the reaction mixture onto crushed ice.
 - Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
^[6]
 - Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Step 3: Synthesis of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile.
 - Dissolve the dichlorinated intermediate (1 eq.) in anhydrous methanol.
 - Add a solution of sodium methoxide (1.0-1.2 eq.) in methanol dropwise at 0 °C. The rationale for using a slight excess is to drive the substitution, while controlled temperature and stoichiometry favor monosubstitution at the more reactive C6 position.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
 - Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

- Dry the organic layer and concentrate to yield the crude final product.

Purification Protocol: Crystallization

Purification is critical to achieving the high purity required for subsequent applications.[\[1\]](#)

- Dissolve the crude product in a minimal amount of a hot solvent system, such as a dichloromethane/heptane or ethanol/water mixture.[\[7\]](#)
- If the solution is colored, charcoal treatment can be performed followed by hot filtration.[\[7\]](#)
- Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to maximize crystal formation.[\[7\]](#)
- Isolate the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum at a moderate temperature (e.g., 50 °C).[\[7\]](#)

Anticipated Spectroscopic Analysis

While experimental spectra are not provided, the structure of **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile** allows for the prediction of key spectroscopic features essential for its characterization.

- ^1H NMR:
 - A singlet integrating to 3H for the C4-CH₃ group, expected around δ 2.4-2.6 ppm.
 - A singlet integrating to 3H for the OCH₃ group, expected around δ 4.0-4.2 ppm.[\[8\]](#)
- ^{13}C NMR:
 - A signal for the nitrile carbon (CN) around δ 115-117 ppm.
 - Signals for the aromatic carbons, including those bearing chlorine atoms (C2, C5), which would be significantly influenced by the electronic effects of the substituents.
 - Signals for the methyl (CH₃) and methoxy (OCH₃) carbons around δ 20-25 ppm and δ 55-60 ppm, respectively.[\[8\]](#)

- FT-IR:
 - A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, expected around 2220-2240 cm⁻¹.
 - C-Cl stretching vibrations in the 600-800 cm⁻¹ region.
 - C-O-C stretching from the methoxy group around 1050-1250 cm⁻¹.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this molecule is dominated by the pyridine ring's electronics and its array of functional groups. The chlorine atoms are prime sites for nucleophilic aromatic substitution (S_nAr), a cornerstone reaction for functionalizing such scaffolds.

Nucleophilic Aromatic Substitution (S_nAr)

The electron-withdrawing nature of the ring nitrogen and the nitrile group activates the chloro substituents towards nucleophilic attack. The chlorine at the C2 position is generally more reactive than the one at C5 due to stronger activation from the adjacent ring nitrogen.

Mechanism: The S_nAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a leaving group (Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_nAr).

This reactivity allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides), enabling the rapid generation of diverse compound libraries from a single intermediate.

Transformations of the Nitrile Group

The nitrile group is also a versatile functional handle:

- Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide, respectively.

- Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.

Applications in Research and Development

The primary value of **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile** lies in its role as a highly adaptable building block for synthesizing target molecules.

- Medicinal Chemistry: The nicotinonitrile scaffold is present in molecules with a wide range of biological activities.^[8] By sequentially substituting the chlorine atoms and modifying the nitrile group, medicinal chemists can create focused libraries to probe structure-activity relationships (SAR) for various therapeutic targets, including kinases and G-protein coupled receptors. Related 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against cancer cell lines.^[9]
- Agrochemicals: Substituted pyridines are a well-established class of compounds in the agrochemical industry, used as herbicides, insecticides, and fungicides.^[4]
- Materials Science: The electron-deficient nature of the pyridine ring and the potential for creating extended conjugated systems make this and related compounds interesting for developing organic electronic materials, fluorescent probes, and dyes.^[9]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Table 3: Hazard Identification

Hazard Class	Code	Description	Pictogram
Acute Toxicity, Oral	H302	Harmful if swallowed.	GHS07 (Harmful/Irritant) [1]
Skin Irritation	H315	Causes skin irritation.	GHS07 (Harmful/Irritant) [1]
Eye Irritation	H319	Causes serious eye irritation.	GHS07 (Harmful/Irritant) [1]
STOT - Single Exposure	H335	May cause respiratory irritation.	GHS07 (Harmful/Irritant) [1]

Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[1\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[\[1\]](#)[\[10\]](#)
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[1\]](#)[\[11\]](#)

Storage

- Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[3\]](#)[\[10\]](#)
- Store locked up and away from incompatible materials such as strong oxidizing agents.[\[10\]](#)[\[11\]](#)

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- To cite this document: BenchChem. [what are the properties of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424145#what-are-the-properties-of-2-5-dichloro-6-methoxy-4-methylnicotinonitrile>]

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